Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-nitrophenol (CAS No. 2973-19-5), a versatile but hazardous chemical intermediate pivotal in pharmaceutical research and development. This document, intended for researchers, chemists, and drug development professionals, moves beyond rudimentary safety data to offer an in-depth analysis of the compound's chemical properties, reactivity, and toxicological profile. By elucidating the causality behind safety protocols and handling procedures, this guide aims to foster a culture of intrinsic safety and scientific integrity in the laboratory. It details robust protocols for safe handling, emergency response, and waste disposal, grounded in authoritative sources. Furthermore, it explores the compound's synthetic utility, providing context for its application in the development of complex molecular architectures.
Introduction: A Profile of a Reactive Intermediate
2-(Chloromethyl)-4-nitrophenol is a bifunctional organic compound featuring a phenol ring substituted with a reactive chloromethyl group and an electron-withdrawing nitro group.[1] This unique combination of functional groups makes it a valuable synthon, or building block, in organic synthesis. The chloromethyl group, a benzylic halide, is highly susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities.[2] Concurrently, the nitro group can be reduced to an amine, providing another vector for molecular elaboration. These properties have established 2-(Chloromethyl)-4-nitrophenol as a key intermediate in the synthesis of dyes, pigments, and, most significantly for the target audience, active pharmaceutical ingredients (APIs).[2]
However, the very reactivity that makes this compound synthetically useful also underpins its significant health hazards. The electrophilic nature of the benzylic carbon renders it an alkylating agent, capable of forming covalent bonds with biological macromolecules, while the nitrophenol moiety is associated with its own toxicological profile.[2] Consequently, a thorough and mechanistic understanding of its properties is not merely a regulatory requirement but a scientific imperative for ensuring the safety of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
A precise understanding of the physicochemical properties of 2-(Chloromethyl)-4-nitrophenol is fundamental to its safe handling and use in experimental design. These properties dictate its behavior under various conditions and inform decisions regarding storage, solvent selection, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 2973-19-5 | [3][4] |
| Molecular Formula | C₇H₆ClNO₃ | [4] |
| Molecular Weight | 187.58 g/mol | [3] |
| Appearance | Off-white to light yellow solid/crystals | [5] |
| Melting Point | 128-130 °C (decomposes) | [5] |
| Boiling Point | 373.4 °C at 760 mmHg (Predicted) | [5] |
| Solubility | Soluble in dichloromethane. | - |
| Vapor Pressure | 4.2 x 10⁻⁶ mmHg at 25°C | [5] |
Toxicological Profile and Mechanism of Action
The toxicity of 2-(Chloromethyl)-4-nitrophenol is a direct consequence of its chemical structure. It is classified under GHS as Skin Corrosion/Irritation Category 1B , indicating that it causes severe skin burns and eye damage upon contact.[6]
Primary Hazard: Corrosivity and Alkylating Activity
The primary and most immediate hazard is severe corrosion.[6] The compound can cause serious, potentially permanent, injury upon contact with skin, eyes, and mucous membranes. This is compounded by the reactivity of the chloromethyl group. As a benzylic halide, it is a potent electrophile and alkylating agent.
Mechanism of Toxicity: The electrophilic carbon of the chloromethyl group can react with nucleophilic functional groups found in biological macromolecules, such as the thiol groups of cysteine residues in proteins and the nitrogen atoms of DNA bases. This covalent modification can disrupt protein structure and function, leading to enzyme inhibition and cell death. Alkylation of DNA can lead to mutagenic and potentially carcinogenic effects, a known risk for direct-acting alkylating agents.
Systemic Toxicity of Nitrophenols
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Dual toxicity pathway of the compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls to minimize reliance on PPE.
Engineering Controls: The Primary Barrier
All manipulations of 2-(Chloromethyl)-4-nitrophenol, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.
-
Chemical Fume Hood: The fume hood is the most critical engineering control. It must provide a minimum average face velocity of 100 feet per minute (fpm) to ensure effective capture of dust and potential vapors.[10] For work with particularly hazardous materials, face velocities up to 150 fpm may be required.[11] The hood's performance should be certified annually.[10] All work should be conducted at least 6 inches inside the plane of the sash to prevent contaminant escape due to air turbulence.[10]
-
Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions. Negative pressure relative to adjacent non-laboratory areas should be maintained.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact and unforeseen exposures.
-
Hand Protection: Due to the corrosive nature of the compound, double-gloving is recommended. Wear two pairs of nitrile gloves. Nitrile offers good resistance to a range of chemicals, but it is crucial to understand that this protection is for incidental splash contact, not prolonged immersion.[12][13] If direct contact occurs, gloves must be removed and replaced immediately. For tasks with a higher risk of splash, heavier-duty nitrile or butyl rubber gloves should be considered.
-
Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are mandatory.[14] Given the severe corrosive hazard, a full-face shield must be worn over the safety goggles whenever handling the solid or its solutions.[3]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For operations involving larger quantities or significant splash risk, a chemically resistant apron over the lab coat is required. Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is necessary. A full-facepiece respirator with a combination cartridge effective against organic vapors, acid gases (for potential decomposition products like HCl), and particulates (P100) is required.[5][15][16] A cartridge with a black (organic vapor) and yellow (acid gas) NIOSH color code would be appropriate.[16] All respirator users must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.
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Hierarchy of required personal protective equipment.
Safe Handling, Storage, and Disposal Protocols
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the work area of all unnecessary items. Ensure an emergency eyewash and safety shower are accessible and unobstructed.
-
Donning PPE: Don all required PPE as described in Section 4.2.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weigh boat. To minimize dust generation, handle the solid gently without scooping aggressively.
-
Reaction Setup: Add the solid to the reaction vessel slowly. If dissolving in a solvent, add the solvent to the solid in the reaction vessel within the hood.
-
Post-Handling: After use, decontaminate all surfaces within the fume hood. Carefully remove and dispose of PPE. Wash hands and arms thoroughly with soap and water.
Storage Requirements
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.
-
Segregate from incompatible materials, particularly strong bases, oxidizing agents, and metals.[17]
-
Store below eye level to prevent accidental spillage onto the face.
Waste Disposal
2-(Chloromethyl)-4-nitrophenol and any materials contaminated with it (e.g., gloves, weigh boats, absorbent pads) must be disposed of as hazardous waste. It is likely to fall under EPA hazardous waste codes for toxic and/or halogenated organic compounds, such as P028 for benzyl chloride (a related structure) or other "P" or "U" listed wastes depending on the specific formulation and concentration.[18][19]
-
Collect all waste in a designated, leak-proof, and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your EHS office for specific guidance.
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Exposure Response
| Exposure Route | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Use a safety shower if the area of contact is large. Seek immediate medical attention.[20][21] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[21][22] |
| Inhalation | Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical assistance immediately.[22] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][22] |
Spill Response Protocol
This protocol is for minor spills (<5 kg of solid) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact emergency responders.
-
Alert & Evacuate: Alert personnel in the immediate area and restrict access.
-
Assess: If the spill is manageable and you are trained, proceed. Ensure the fume hood is drawing air.
-
PPE: Don the appropriate PPE, including a respirator as described in Section 4.2.
-
Contain & Clean:
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[23] Do not use combustible materials like paper towels for the initial cleanup.
-
Working from the outside in, carefully sweep the solid and absorbent mixture into a designated hazardous waste container.[24] Use non-sparking tools.
-
Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution. Collect the cloth and any contaminated materials in the hazardous waste container.
-
Dispose: Seal and label the waste container and arrange for pickup through your EHS office.
-
Report: Report the incident to your supervisor and EHS office.
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Workflow for responding to a minor spill.
Application in Drug Development: A Synthetic Building Block
The synthetic utility of 2-(Chloromethyl)-4-nitrophenol and its analogs is significant in medicinal chemistry. The dual reactivity allows for the construction of complex scaffolds. A prominent example is the synthesis of niclosamide, an anthelmintic drug that has been investigated for antiviral and anticancer properties.[25] While niclosamide itself is synthesized from 2-chloro-4-nitroaniline, the reaction chemistry is directly analogous and highlights the utility of this substitution pattern.
In a typical synthetic route, the amine of 2-chloro-4-nitroaniline is coupled with 5-chlorosalicylic acid to form the final amide bond.[26] The nitro group in the 2-chloro-4-nitroaniline starting material is a critical electronic and structural feature of the final drug. This demonstrates how intermediates like 2-(Chloromethyl)-4-nitrophenol serve as precursors to key pharmacophores. The chloromethyl group could be used to link the nitrophenol moiety to other molecular fragments via nucleophilic substitution, for example, by reacting with thiols or amines to build libraries of potential kinase inhibitors or other targeted therapeutics.[27][28][29]
Conclusion
2-(Chloromethyl)-4-nitrophenol is a potent and versatile chemical intermediate that demands a high level of respect and a rigorous approach to safety. Its value in synthetic and medicinal chemistry is matched by its hazardous properties, including severe corrosivity and potential systemic toxicity. By understanding the chemical mechanisms that underlie both its utility and its danger, researchers can implement robust, self-validating safety systems. Adherence to the detailed engineering controls, PPE requirements, and emergency protocols outlined in this guide is paramount for protecting personnel and ensuring the successful advancement of scientific research.
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